3-bromo-4-chloro-1,5-naphthyridine
Description
Properties
CAS No. |
2680534-78-3 |
|---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Diverse Organic Transformations of 3 Bromo 4 Chloro 1,5 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the 3-bromo-4-chloro-1,5-naphthyridine scaffold. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. youtube.comyoutube.com The presence of electron-withdrawing nitrogen atoms in the naphthyridine ring system facilitates this type of reaction. acsgcipr.org
Displacement of Halogens by Various Nucleophiles (e.g., Amines, Alkoxides, Cyanides)
The chlorine atom at the C4 position of this compound is significantly more susceptible to nucleophilic attack than the bromine atom at the C3 position. This enhanced reactivity is attributed to the greater activation by the adjacent nitrogen atom in the pyridine (B92270) ring. Consequently, a wide range of nucleophiles, including amines, alkoxides, and cyanides, can selectively displace the C4-chloro substituent while leaving the C3-bromo group intact. This selective reactivity allows for the introduction of diverse functionalities at the 4-position of the naphthyridine core.
For instance, treatment with various amines leads to the formation of 4-amino-3-bromo-1,5-naphthyridine derivatives. Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding 4-alkoxy-3-bromo-1,5-naphthyridines. The cyano group can also be introduced at the C4 position through reaction with a cyanide salt, providing a precursor for further transformations.
Mechanistic Investigations of SNAr Pathways on the Naphthyridine Ring
The mechanism of SNAr reactions on the 1,5-naphthyridine (B1222797) ring, as with other electron-deficient aromatic systems, generally proceeds through a two-step addition-elimination pathway. youtube.comresearchgate.net The initial attack of the nucleophile on the carbon atom bearing the leaving group leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. youtube.comlibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the naphthyridine ring. libretexts.orgnih.gov The rate-determining step is typically the formation of this intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism, including the structures of transition states and intermediates, as well as the activation energies for different pathways. researchgate.net These studies can help to rationalize the observed regioselectivity and reactivity.
Regioselectivity in SNAr Reactions on Dihalogenated Systems
In dihalogenated systems like this compound, the regioselectivity of SNAr reactions is a critical consideration. The position of nucleophilic attack is governed by the electronic effects of the ring nitrogen atoms and the nature of the halogen substituents. The nitrogen atom at position 1 strongly activates the adjacent C4 position towards nucleophilic attack. This activation is more pronounced than the influence of the nitrogen at position 5 on the C4 position. Consequently, the C4-chloro substituent is significantly more labile than the C3-bromo substituent in SNAr reactions. This differential reactivity allows for the selective functionalization of the C4 position.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com However, in the case of this compound, the electronic activation by the ring nitrogens is the dominant factor determining the regioselectivity, leading to the preferential displacement of the chloride.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further diversification of the this compound scaffold. These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. baranlab.org
Suzuki-Miyaura, Heck, and Sonogashira Coupling Applications for C-C Bond Formation
The differential reactivity of the C-Br and C-Cl bonds in this compound is exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst. rsc.org This allows for selective cross-coupling at the C3 position.
Suzuki-Miyaura Coupling: This reaction pairs the halo-naphthyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the C3 position to introduce aryl, heteroaryl, or alkyl groups. rsc.orgnih.gov
Heck Coupling: The Heck reaction involves the coupling of the halo-naphthyridine with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of vinyl substituents at the C3 position.
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the halo-naphthyridine with a terminal alkyne. nih.govlibretexts.orgorganic-chemistry.org A palladium catalyst is used in conjunction with a copper(I) co-catalyst and a base. libretexts.org This method provides access to 3-alkynyl-4-chloro-1,5-naphthyridines.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Position of Functionalization |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C3 |
| Heck | Alkene | C3 |
| Sonogashira | Terminal alkyne | C3 |
Negishi and Stille Coupling Strategies for Further Functionalization
Similar to the Suzuki-Miyaura, Heck, and Sonogashira reactions, the Negishi and Stille couplings offer alternative methods for C-C bond formation at the C3 position of this compound.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgresearchgate.net The reaction is catalyzed by a palladium or nickel complex and is known for its high functional group tolerance. wikipedia.org This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C3 position.
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) as the nucleophilic component. mdpi.com Palladium catalysts are typically used, and the reaction is valued for its mild conditions and tolerance of a broad range of functional groups. mdpi.com This provides another reliable method for installing diverse carbon-based substituents at the C3 position of the naphthyridine core.
Following the initial cross-coupling at the C3 position, the remaining C4-chloro substituent can then be targeted for further functionalization, either through another cross-coupling reaction under more forcing conditions or via nucleophilic aromatic substitution, as described previously. This sequential functionalization strategy allows for the synthesis of a wide array of highly substituted 1,5-naphthyridine derivatives.
Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines
Recent advancements in cross-coupling reactions have highlighted the utility of cobalt catalysis as an economical and efficient alternative to palladium-based methods. nih.govuni-muenchen.denih.govnih.gov Cobalt(II) chloride, for instance, has been shown to effectively catalyze the cross-coupling of various halogenated naphthyridines with both alkyl and aryl Grignard reagents. nih.govuni-muenchen.deresearchgate.net This methodology has also been successfully extended to arylzinc halides, which undergo smooth cross-coupling in the presence of a cobalt(II) chloride-lithium chloride complex and sodium formate, yielding polyfunctional arylated naphthyridines. nih.govuni-muenchen.deresearchgate.net Some of the resulting arylated naphthyridines have demonstrated strong fluorescence, with high quantum efficiencies and long excited-state lifetimes. nih.gov
The versatility of cobalt catalysis is further exemplified by its application in C-H halogenation of arylpurines and the alkylation of aromatic amines with alcohols. nih.govrsc.org These reactions proceed under mild conditions and exhibit good functional group tolerance. rsc.org Mechanistic studies have suggested the involvement of radical intermediates in certain cobalt-catalyzed cross-couplings. nih.gov
The following table summarizes representative examples of cobalt-catalyzed cross-coupling reactions on halogenated naphthyridines:
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |
| 2-Chloronaphthyridine | Alkyl/Aryl-MgX | CoCl₂ | 2-Alkyl/Aryl-naphthyridine | Varies | researchgate.net |
| Halogenated Naphthyridines | Aryl-ZnX | CoCl₂·2LiCl / Na-formate | Arylated Naphthyridines | Varies | nih.govresearchgate.net |
| 2-Chloropyrimidine | Aryl-ZnX | CoBr₂ / Zn dust | 2-Arylpyrimidine | 50-92 | nih.gov |
| 2-Chloropyrazine | Aryl-ZnX | CoBr₂ / Zn dust | 2-Arylpyrazine | 55-95 | nih.gov |
| 3/4-Iodopiperidines | Grignard Reagents | CoCl₂ | 3/4-Substituted Piperidines | Varies | nih.gov |
Orthogonal Reactivity of Bromine and Chlorine in Dihalogentated Naphthyridines
The differential reactivity of bromine and chlorine atoms in dihalogenated naphthyridines allows for selective, or orthogonal, functionalization. This principle is crucial in synthetic strategies that require sequential modifications at different positions of the naphthyridine core. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions.
This selective reactivity has been exploited in various heterocyclic systems. For example, in the context of Suzuki-Miyaura and Sonogashira cross-coupling reactions, a bromo-substituted position can be selectively functionalized while leaving a chloro-substituent intact for subsequent transformations. db-thueringen.de This orthogonal approach enables the modular assembly of complex molecules. db-thueringen.de
In the case of this compound, the bromine at the C3 position is expected to be more susceptible to cross-coupling reactions than the chlorine at the C4 position. This allows for the selective introduction of a substituent at C3, followed by a different functionalization at C4. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C3-Br bond, followed by a subsequent coupling or nucleophilic substitution at the C4-Cl position. rsc.orgnih.gov
The following table illustrates the concept of orthogonal reactivity in cross-coupling reactions:
| Dihalogenated Substrate | Reaction 1 (Selective for C-Br) | Reaction 2 (On remaining C-Cl) | Resulting Product | Reference Concept |
| This compound | Suzuki-Miyaura with Arylboronic acid | Sonogashira with Terminal alkyne | 3-Aryl-4-alkynyl-1,5-naphthyridine | db-thueringen.de |
| This compound | Amination | Heck reaction | 3-Amino-4-vinyl-1,5-naphthyridine | nih.govmdpi.com |
Electrophilic Reactivity and Functionalization
The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, making them susceptible to attack by electrophiles. nih.gov
N-Alkylation, N-Acylation, and N-Tosylation of Naphthyridine Nitrogen Atoms
The nitrogen atoms of the 1,5-naphthyridine nucleus can readily react with alkylating, acylating, and tosylating agents. nih.gov N-alkylation often proceeds through the formation of a quaternary naphthyridinium salt, which can then be deprotonated to yield the N-alkylated product. nih.gov For example, 1,5-naphthyridinones have been successfully alkylated using alkyl halides in the presence of a base like cesium carbonate. nih.gov Similarly, the nitrogen atoms can be functionalized through reactions with a variety of electrophiles, including isocyanates, tosyl halides, and epoxides. nih.gov
Oxidative Transformations of the Naphthyridine Nucleus
The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.govthieme-connect.com A common reagent for this transformation is 3-chloroperbenzoic acid (m-CPBA). nih.govnih.gov The resulting N-oxides are valuable intermediates for further functionalization of the naphthyridine ring. nih.govthieme-connect.com For instance, the formation of N-oxides can facilitate subsequent nucleophilic substitution reactions at the alpha and gamma positions of the ring. nih.gov In some cases, oxidation can lead to more complex rearranged products, including the formation of seven-membered oxazepine rings in tetracyclic naphthonaphthyridine systems. semanticscholar.org
Reduction of Halogens and the Naphthyridine Ring
The halogens and the aromatic rings of halogenated naphthyridines can undergo reduction. Dehydrohalogenation, the removal of a hydrogen halide, is a common reaction for alkyl halides and can lead to the formation of alkenes or alkynes. wikipedia.orgyoutube.comyoutube.com While less common for aryl halides, under forcing conditions with a strong base, it can occur. wikipedia.org
Catalytic hydrogenation is a widely used method for the reduction of the naphthyridine ring system. researchgate.net The choice of catalyst can influence the regioselectivity of the reduction. For example, palladium on charcoal in ethanol (B145695) has been used to reduce 1,5-naphthyridine to its 1,2,3,4-tetrahydro derivative. researchgate.net In contrast, reduction with platinum oxide in an acidic medium can lead to the fully saturated decahydro-1,5-naphthyridine. researchgate.net More recently, orthogonal procedures using homogeneous ruthenium and heterogeneous palladium catalysts have been developed to selectively hydrogenate one of the two rings in naphthyridine isomers. acs.org The selectivity in these systems is governed by a combination of electronic and steric factors. acs.org
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-bromo-4-chloro-1,5-naphthyridine, a suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to probe through-space interactions.
To establish the precise connectivity of the atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the carbon skeleton and the positions of substituents.
Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This experiment provides information about the spatial proximity of protons. For this compound, NOESY data would be instrumental in confirming the relative positions of the protons on the naphthyridine core and in determining the preferred conformation of the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Attached Protons (from HSQC) | Key HMBC Correlations | Key NOESY Correlations |
| 2 | --- | --- | H-2 | C-3, C-4, C-8a | H-6 |
| 3 | --- | --- | --- | H-2 | --- |
| 4 | --- | --- | --- | H-2 | --- |
| 4a | --- | --- | --- | H-2, H-6 | H-6 |
| 6 | --- | --- | H-6 | C-4a, C-7, C-8 | H-2, H-7 |
| 7 | --- | --- | H-7 | C-6, C-8, C-8a | H-6, H-8 |
| 8 | --- | --- | H-8 | C-4a, C-7 | H-7 |
| 8a | --- | --- | --- | H-2, H-7 | --- |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be obtained from these NMR experiments.
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for investigating intermolecular interactions that lead to supramolecular assemblies. To date, no studies on the polymorphic behavior or supramolecular chemistry of this compound using ssNMR have been reported.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Intermediate Identification
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₈H₄BrClN₂), the expected monoisotopic mass would be calculated with high accuracy. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would serve as a definitive signature in the mass spectrum.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 242.9377 |
| [M+Na]⁺ | 264.9197 |
Note: These values are calculated based on the exact masses of the most abundant isotopes.
Furthermore, HRMS is invaluable in synthetic chemistry for the identification of reaction intermediates, byproducts, and for monitoring reaction progress.
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers (if any). Obtaining a suitable crystal of this compound would provide definitive proof of its structure and reveal how the molecules pack in the solid state, offering insights into intermolecular interactions such as halogen bonding or π-π stacking. Currently, there are no published crystal structures for this compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. The spectra would exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, C-Br, and C-Cl bonds within the this compound structure. While these techniques are excellent for functional group analysis and for confirming the presence of the naphthyridine core, detailed interpretation to distinguish it from similar isomers would require comparison with theoretically calculated spectra.
Computational and Theoretical Investigations of 3 Bromo 4 Chloro 1,5 Naphthyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For 3-bromo-4-chloro-1,5-naphthyridine, DFT calculations would be instrumental in providing a fundamental understanding of its chemical nature.
Elucidation of Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
DFT calculations can map the electron density distribution of this compound, revealing the electronic influence of the bromo and chloro substituents on the aromatic 1,5-naphthyridine (B1222797) framework. Key insights would be gained into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for its reactivity and stability.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Note: The values in this table are hypothetical and would need to be calculated using DFT methods.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a reliable tool for predicting various spectroscopic properties. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would be invaluable for characterizing its structure and aiding in the interpretation of experimental spectra. nih.gov Similarly, the prediction of vibrational frequencies through IR and Raman spectroscopy simulations can help in identifying characteristic vibrational modes associated with the naphthyridine ring and the C-Br and C-Cl bonds. researchgate.net
Analysis of Reaction Mechanisms and Transition State Structures
Computational studies can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, DFT can be used to identify transition state structures and calculate activation energies for various reactions, such as nucleophilic aromatic substitution at the positions bearing the halogen atoms. This provides a deeper understanding of its reactivity and the feasibility of different synthetic transformations.
Studies on Halogen Bonding and Other Non-Covalent Interactions
The presence of bromine and chlorine atoms in this compound makes it a candidate for forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. mdpi.com DFT calculations can be employed to investigate the strength and nature of these interactions with various halogen bond acceptors. Furthermore, other non-covalent interactions, such as π-π stacking between the aromatic rings, can be modeled to understand its supramolecular chemistry. mdpi.com
Molecular Dynamics and Conformational Analysis
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide insights into its behavior in different solvent environments and its interactions with other molecules over time. Conformational analysis, though limited for this specific structure, would confirm the planar nature of the naphthyridine ring system.
Advanced Research Applications of 3 Bromo 4 Chloro 1,5 Naphthyridine Derivatives
Applications in Materials Science
The distinct characteristics of 3-bromo-4-chloro-1,5-naphthyridine derivatives have paved the way for their use in various advanced materials. The presence of halogen atoms provides reactive sites for further functionalization, allowing for the fine-tuning of material properties.
Development of Organic Semiconductors for Electronic Devices
The 1,5-naphthyridine (B1222797) core is a key component in the development of new n-type organic semiconductors. rsc.orgresearchgate.net These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The electron-withdrawing nature of the naphthyridine ring system facilitates electron transport, a crucial property for n-type semiconductors. rsc.orgrsc.org
For instance, novel n-type small molecules based on 1,5-naphthyridine-2,6-dione have been synthesized and characterized. rsc.orgresearchgate.net By incorporating different aromatic bridging groups and electron-withdrawing terminal units, researchers can precisely control the electrical properties of these materials. rsc.org One such derivative, NTDT-DCV, which contains a thiophene (B33073) bridge and a dicyanovinyl terminal unit, has demonstrated high electron mobility, making it a promising candidate for OFETs. rsc.org Theoretical studies on naphyne and naphdiyne, which are 2D sheets composed of naphthyl rings and acetylenic linkages, suggest their potential as semiconductors with tunable electronic properties. rsc.orgresearchgate.net
Table 1: Electronic Properties of Selected 1,5-Naphthyridine-Based Organic Semiconductors
| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Affinity (EA) (eV) | Ionization Potential (IP) (eV) | Application |
| 4,8-substituted 1,5-naphthyridines (general) | -5.33 to -6.84 | -2.39 to -2.19 | 2.38–2.72 | 4.85–5.04 | OLEDs rsc.org |
| 1,8-naphthyridine (B1210474) oligomers (general) | Not specified | Not specified | 2.79–3.00 | Not specified | OLEDs researchgate.netrsc.org |
| NTDT-DCV | Not specified | Not specified | Not specified | Not specified | OFETs rsc.org |
| Naphyne | Not specified | Not specified | Not specified | Not specified | Nanoelectronics rsc.orgresearchgate.net |
Design and Synthesis of Fluorescent and Luminescent Materials with Tunable Emission
The inherent fluorescence of the 1,5-naphthyridine scaffold makes it a valuable component in the design of novel fluorescent and luminescent materials. mdpi.comresearchgate.net These materials have potential applications in areas such as bioimaging and the development of OLEDs. nih.gov By modifying the substituents on the naphthyridine ring, the emission properties of these materials can be finely tuned across the visible spectrum. nih.govresearchgate.net
For example, a series of 4,8-substituted 1,5-naphthyridines have been shown to emit blue fluorescence in both solution and the solid state. rsc.org Similarly, certain 1,8-naphthyridine oligomers exhibit high quantum yields for blue, green, and yellow photoluminescence. researchgate.netrsc.org The development of donor-acceptor boron difluoride complexes based on a rsc.orgmdpi.comtandfonline.comresearchgate.netoxadiazaborinino[3,4-a] rsc.orgrsc.orgnaphthyridine acceptor has led to materials with intense solid-state emission from blue to red. nih.gov These complexes also exhibit aggregation-induced emission and reversible mechanofluorochromism, making them responsive to external stimuli. nih.gov
Furthermore, near-infrared fluorescent probes based on naphthyridine derivatives have been synthesized for imaging nucleic acids in mitochondria. rsc.org These probes display a "turn-on" fluorescence response upon binding to DNA and RNA, with large Stokes shifts. rsc.org
Table 2: Photophysical Properties of Selected Naphthyridine-Based Luminescent Materials
| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Features |
| 4,8-substituted 1,5-naphthyridines | Not specified | 434–521 (solution), 400–501 (solid) | Not specified | Blue-emitting materials for OLEDs rsc.org |
| 1,8-naphthyridine oligomers | Not specified | Not specified | 0.70–1.0 | High quantum yields for blue, green, and yellow emission researchgate.netrsc.org |
| Carbazole/oxadiazaborinino-naphthyridine boron complexes | 412-474 | 467-576 (solution), 496-576 (solid) | Up to 0.79 (solution), up to 0.59 (solid) | Tunable emission, aggregation-induced emission, mechanofluorochromism nih.gov |
| Naphthyridine-based NIR probes | Not specified | 661–762 (with DNA/RNA) | Not specified | "Turn-on" response to nucleic acids, large Stokes shifts rsc.org |
| Naphthyridine-boronic acid chemosensor | 356 | 408 | Not specified | Dual fluorescent chemosensor for Hg²⁺ and d-fructose nih.gov |
Integration into Polymer Architectures for Functional Materials
The incorporation of 1,5-naphthyridine units into polymer backbones allows for the creation of functional materials with tailored properties. google.comresearchgate.net These polymers can exhibit unique electronic, optical, and responsive behaviors, making them suitable for a variety of applications, including organic electronics and smart materials. google.comresearchgate.net
Intermediate in Dye and Colorant Production
The chemical reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of dyes and colorants. The halogen substituents can be readily replaced through various cross-coupling reactions, allowing for the introduction of chromophoric groups.
The development of BODIPY-linked 1,5-naphthyridine-COOH dyes highlights the utility of the naphthyridine scaffold in creating new dye molecules. nih.gov The emission energies of copper complexes with N-heteroaromatic ligands, including naphthyridines, can be varied across the visible spectrum, demonstrating their potential in designing emissive materials. nih.gov
Role as Ligands in Catalysis and Coordination Chemistry
The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons that can coordinate to metal centers, making these compounds effective ligands in catalysis and coordination chemistry. nih.gov The resulting metal complexes can exhibit unique catalytic activities and interesting structural properties.
Synthesis of Metal Complexes with Naphthyridine Ligands
A wide range of metal complexes have been synthesized using 1,5-naphthyridine and its derivatives as ligands. researchgate.netnih.gov These complexes often feature bimetallic cores where the two metal centers are held in close proximity by the naphthyridine framework. tandfonline.comacs.orgescholarship.org This proximity can lead to cooperative effects and novel reactivity.
For example, dicopper(I) complexes with naphthyridine ligands have shown promise as catalysts for activating terminal alkynes and arenes. tandfonline.comacs.org The synthesis of dinuclear and tetranuclear first-row transition metal complexes with a dinucleating naphthyridine-based ligand has also been reported, where the ligand enforces specific geometries around the metal centers. rsc.org The development of unsymmetrical naphthyridine ligands has enabled the selective synthesis of heterobimetallic complexes, showcasing the power of ligand design in creating complex molecular architectures. acs.org Furthermore, the formation of dysprosium and europium complexes with naphthyridine-like ligands has led to materials with interesting photoluminescent properties, including single-molecule magnet behavior and high photoluminescence quantum yields. nih.gov
Table 3: Examples of Metal Complexes with Naphthyridine-Based Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Potential Application |
| 1,8-Naphthyridine motifs | Dicopper(I) | Bimetallic complexes | Catalysis (e.g., azide-alkyne coupling) tandfonline.comacs.org |
| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | First-row transition metals | Dinuclear and tetranuclear complexes | Catalyst design rsc.org |
| Unsymmetrical 1,8-naphthyridine | Heterobimetallic combinations | Isostructural series of heterobimetallic complexes | Selective synthesis of complex assemblies acs.org |
| Naphthyridine-like ligands | Dysprosium (Dy³⁺) | [DyL₄] entity | Single-molecule magnets, molecular spintronics nih.gov |
| Carboxyl functionalized naphthyridine ligands | Europium (Eu³⁺) | Tridentate europium(III) complexes | Bioimaging, pH sensing nih.gov |
| 3,3'-polymethylene-bridged bi rsc.orgrsc.orgnaphthyridine (binap) | Ruthenium(II) | [Ru(tpy)(binap)(H₂O)]²⁺ | Photooxidation mediation acs.org |
| Unsymmetrical 1,8-naphthyridine with dipyridyl and iminophenol sites | Copper(II) | Tri- and tetra-nuclear complexes | Assembly of polynuclear complexes rsc.org |
Catalytic Activity Studies of Naphthyridine-Metal Complexes in Organic Reactions
The nitrogen atoms within the naphthyridine core provide excellent coordination sites for metal ions, forming stable complexes that can act as catalysts in a variety of organic transformations. While research often highlights the more common 1,8-naphthyridine isomer, the principles and catalytic potential extend to 1,5-naphthyridine systems.
Ruthenium complexes featuring naphthyridine ligands have demonstrated significant catalytic activity. rsc.org For instance, dinuclear ruthenium complexes have been successfully employed in the oxidation of alcohols and the epoxidation of alkenes like trans-stilbene. rsc.org The catalytic cycle often involves high-valent ruthenium-oxo species, whose reactivity and selectivity are modulated by the electronic properties of the naphthyridine ligand. rsc.org
Furthermore, bimetallic complexes, where two metal centers are held in close proximity by a dinucleating naphthyridine ligand, exhibit cooperative catalytic effects. acs.orgescholarship.org Dicopper(I) complexes supported by 1,8-naphthyridine-based ligands have been shown to catalyze C-H bond activations and are effective in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. acs.org The stability of these bimetallic structures allows for the isolation and study of key reaction intermediates, providing deep mechanistic insights. acs.org Similarly, dinickel complexes stabilized by naphthyridine scaffolds are active in various organic transformations. nih.gov
The 1,5-naphthyridine scaffold has also been directly implicated in catalysis. Chiral cationic ruthenium diamine complexes have been utilized for the efficient asymmetric hydrogenation of 1,5-naphthyridine derivatives themselves, yielding optically pure 1,2,3,4-tetrahydro-1,5-naphthyridines. researchgate.net Additionally, palladium complexes incorporating naphthyridine ligands, such as a PdCl2 complex with 2-ferrocenyl-1,8-naphthyridine, have been shown to catalyze carbonylation reactions, like the methoxycarbonylation of styrene. researchgate.net
Design of Polydentate Naphthyridine-Based Ligands for Stereoselective Catalysis
The rational design of ligands is paramount for developing catalysts with high efficiency and stereoselectivity. The rigid structure of the naphthyridine core makes it an excellent building block for constructing polydentate ligands that can enforce specific geometries upon metal coordination.
Researchers have developed a family of dinucleating 1,8-naphthyridine ligands designed to bind two metal ions in close proximity, mimicking the active sites of metalloenzymes. escholarship.orgresearchgate.net These ligands can be systematically modified at the 2- and 7-positions with additional chelating groups, such as pyridyl or phosphine (B1218219) moieties, to create hexa- or octadentate environments. nih.govresearchgate.net This modular synthesis allows for fine-tuning of the electronic and steric properties of the resulting metal complex. nih.gov
A significant advancement in ligand design is the creation of unsymmetrical naphthyridine ligands. escholarship.org By introducing different donor arms on either side of the naphthyridine core (e.g., a hard N,N,N donor set on one side and a soft N,P set on the other), chemists can achieve site-selective installation of different metals, leading to the synthesis of well-defined heterobimetallic complexes. escholarship.org
For stereoselective catalysis, chiral elements are incorporated into the ligand structure. This has been achieved by using chiral amino acids to create ligands that, when complexed with a metal like iron, result in a stereogenic metal center. researchgate.net The absolute configuration of the metal center is controlled by the chirality of the ligand, leading to catalysts capable of inducing high enantioselectivity in reactions such as the ring contraction of isoxazoles. researchgate.net Similarly, chiral ruthenium complexes with diamine ligands are effective for the asymmetric hydrogenation of 1,5-naphthyridines, demonstrating the transfer of chirality from the ligand to the product. researchgate.net
Supramolecular Chemistry and Host-Guest Interactions
The ability of the naphthyridine ring to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry.
Exploration of Self-Assembly Phenomena in Naphthyridine Derivatives
The programmed interaction between molecules to form larger, ordered structures is a key focus of supramolecular chemistry. Naphthyridine derivatives have been shown to participate in self-assembly processes to create complex architectures. A notable example involves the self-assembly of a chromium(III) complex using 1,5-naphthyridine. nih.govresearchgate.net In this process, chromium(III) nitrate, oxalic acid, and 1,5-naphthyridine spontaneously organize to form violet crystals of 1,5-naphthyridine trans-diaquadioxalatochromate(III) dihydrate. nih.govresearchgate.net X-ray diffraction analysis revealed a layered structure where the [Cr(C₂O₄)₂(H₂O)₂]⁻ anions are sandwiched between layers of protonated 1,5-naphthyridine cations. nih.gov
Studies on Molecular Recognition and Complexation with Guest Molecules
Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. The nitrogen atoms of the naphthyridine ring act as hydrogen bond acceptors, enabling derivatives to serve as effective molecular receptors.
Detailed studies have been conducted on the recognition of biotin (B1667282) analogues by synthetic hosts containing naphthyridine units. mdpi.comnih.gov By incorporating amide N-H groups, which act as hydrogen bond donors, alongside the naphthyridine core, receptors can be designed to specifically bind the ureido functionality of biotin. mdpi.comnih.govresearchgate.net The strength of these interactions is quantified by determining the association constant (Kₐ or Kᵦ), typically through ¹H-NMR titration experiments. mdpi.comresearchgate.net Research has shown that hosts incorporating a 1,8-naphthyridine-7-carboxamide moiety exhibit significantly higher affinity for (+)-biotin methyl ester compared to simpler pyridine-based receptors, a result of enhanced hydrogen bonding and better preorganization of the binding site. mdpi.com
Table 1: Association Constants (Kᵦ) for Host-Guest Complexation with Biotin Analogues
| Host Molecule | Guest Molecule | Association Constant (Kᵦ) in M⁻¹ | Reference |
|---|---|---|---|
| Pyridine-based Host (I) | (+)-Biotin methyl ester (1) | 3,800 ± 500 | mdpi.com |
| Naphthyridine-based Host (II) | (+)-Biotin methyl ester (1) | 35,000 ± 5,250 | mdpi.com |
| Acridine-based Host (III) | (+)-Biotin methyl ester (1) | 148,000 ± 20,000 | mdpi.com |
Scaffold Engineering for Molecular Recognition and Ligand Design Principles
The 1,5-naphthyridine scaffold can be systematically modified to optimize its interaction with biological targets or its properties as a ligand. This engineering relies on understanding the relationship between chemical structure and the resulting activity or properties.
Investigation of Structure-Activity/Property Relationships (SAR/SPR) within the Naphthyridine Scaffold
Structure-Activity Relationship (SAR) studies are crucial for the development of potent and selective therapeutic agents. For the 1,5-naphthyridine scaffold, SAR has been explored in various contexts, including as enzyme inhibitors.
In the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a known target in oncology, a 1,5-naphthyridine core was identified as a promising starting point. nih.gov Optimization led to the discovery of potent inhibitors where a key interaction involves a hydrogen bond between the N1 atom of the naphthyridine ring and the hinge region of the kinase. The structure of the substituent at the C4 position was found to be critical for potency and selectivity. For example, replacing an aminothiazole group with a pyrazole (B372694) moiety significantly impacted the activity profile. nih.gov X-ray crystallography of a lead compound in complex with ALK5 confirmed the binding mode and validated the SAR-driven design. nih.gov
Table 2: SAR of 1,5-Naphthyridine Derivatives as ALK5 Inhibitors
| Compound | Substituent at C4 | ALK5 Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| 15 | Aminothiazole derivative | 6 nM | nih.gov |
| 19 | Pyrazole derivative | 4 nM | nih.gov |
Similarly, SAR studies on 1,5-tetrahydronaphthyridines led to the identification of potent inhibitors of the cholesteryl ester transfer protein (CETP), a target for raising HDL cholesterol. researchgate.net These efforts identified derivatives with nanomolar inhibitory activity in human plasma. researchgate.net Broader SAR studies on naphthyridines have revealed key structural features for other activities. For cytotoxicity against cancer cell lines, 3D-QSAR modeling suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were important for activity. nih.gov In the context of antimicrobial agents, the presence and position of substituents like halogens, cyclopropyl (B3062369) groups, and various heterocyclic moieties dramatically influence the spectrum and potency of the compounds. mdpi.com
Limited Public Research on this compound in Molecular Probe Design
Despite a comprehensive search of available scientific literature, there is a notable scarcity of published research specifically detailing the rational design and application of molecular probes derived from the chemical compound this compound for chemical biology studies. While the broader family of 1,5-naphthyridines has been explored for various applications, including as scaffolds for inhibitors and fluorescent agents, the specific utility of the 3-bromo-4-chloro substituted variant in the context of molecular probe development remains largely undocumented in public-domain research.
The 1,5-naphthyridine core is recognized for its interesting chemical properties and has been investigated in medicinal chemistry and materials science. For instance, derivatives of 1,5-naphthyridine have been explored as inhibitors for enzymes like DYRK1A and as antiplasmodial agents targeting protein kinases. nih.gov Furthermore, the development of near-infrared fluorescent probes based on the broader naphthyridine structure for imaging mitochondrial nucleic acids highlights the potential of this heterocyclic system in creating tools for chemical biology. nih.gov
However, the specific functionalization and application of this compound as a starting material for molecular probes are not detailed in the reviewed literature. The rational design of molecular probes is a meticulous process that involves the strategic modification of a core scaffold to incorporate features like fluorophores, reactive groups for target binding, and moieties that influence solubility and cellular localization. This process relies on a foundational understanding of the starting material's reactivity and steric and electronic properties. Without specific studies on this compound, a detailed account of its use in this advanced application cannot be provided at this time.
Further research would be necessary to elucidate the potential of this compound as a scaffold for molecular probes. Such studies would likely involve exploring the differential reactivity of the bromine and chlorine substituents to introduce functionalities for target recognition and signal reporting.
Q & A
Q. What are the most reliable methods for synthesizing 3-bromo-4-chloro-1,5-naphthyridine?
- Methodological Answer : Halogenation of 1,5-naphthyridine derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions is a common approach. For bromination, bromine (Br₂) in carbon tetrachloride (CCl₄) can be employed. For example, 1,5-naphthyridine 1-oxide reacts with POCl₃/PCl₅ to yield chloro derivatives, while bromination with Br₂ produces brominated isomers. Separation of regioisomers (e.g., 2-, 3-, and 4-chloro products) requires chromatographic techniques due to similar physical properties .
- Key Considerations :
- Reaction temperature and cooling protocols significantly influence product distribution. For instance, rapid addition of reagents without cooling increases 3-chloro isomer yield (7.5%) compared to cooled conditions (3%) .
- Use gas chromatography (GC) or thin-layer chromatography (TLC) for preliminary separation, followed by preparative GC for pure isolates .
Q. How can NMR spectroscopy distinguish between regioisomers of halogenated 1,5-naphthyridines?
- Methodological Answer : NMR analysis relies on distinct AB coupling systems and chemical shifts. For example:
- This compound : Protons at H3 and H7 exhibit similar shifts but split into distinguishable doublets due to coupling constants (e.g., J = 8–10 Hz). H6 and H7 protons form another AB system .
- 4,8-Dichloro-1,5-naphthyridine : Displays an A₂B₂ pattern with J~23 Hz coupling, confirmed via independent synthesis and GC retention time comparison .
- Data Table :
| Compound | AB System (Protons) | Coupling Constant (J) | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2,8-Dichloro-1,5-naphthyridine | H3/H4 and H6/H7 | ~8–10 Hz | 7.5–8.2 (aromatic) |
| 4,8-Dichloro-1,5-naphthyridine | A₂B₂ (H3/H7) | ~23 Hz | 7.8–8.5 (aromatic) |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of toxic fumes .
- Spill Management : Absorb spills with inert materials (e.g., sand), seal in containers, and dispose as hazardous waste. Avoid water to prevent reactive byproducts .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed?
- Methodological Answer :
- Optimized Reaction Conditions : Slow addition of POCl₃ to cooled substrates reduces undesired byproducts (e.g., parent naphthyridine from 3.5% to 0.5%) .
- Substrate Modification : Use directing groups (e.g., methoxy or amino substituents) to steer halogenation to specific positions. For example, 4-chloro-2-methoxy-1,5-naphthyridine undergoes selective aminolysis at the 4-position .
- Computational Screening : Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electron density distribution, guiding reagent selection .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-31G*) to model C–Br and C–Cl bond dissociation energies. Higher bond strength at the 4-position (Cl) may explain preferential Suzuki coupling at the 3-bromo site .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, predicting solubility trends (e.g., higher solubility in CCl₄ for dichloro derivatives) .
Q. How can contradictory data from synthetic routes be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., GC, NMR, mass spectrometry). For instance, GC retention times and NMR coupling constants confirm isomer identity .
- Mechanistic Reassessment : If yields vary, re-examine reaction intermediates. The diethyl ethoxymethylenemalonate route for 4,8-dichloro-1,5-naphthyridine revealed cyclization steps prone to foaming, requiring adjusted heating protocols .
Q. What strategies improve the functionalization of this compound for material science applications?
- Methodological Answer :
- Ligand Design : Coordinate with transition metals (e.g., Cu(I)) using the 1,5-naphthyridine scaffold. Phosphine-modified derivatives (e.g., 4-diphenylphosphino-1,5-naphthyridine) enhance luminescent properties in metal complexes .
- Photophysical Tuning : Introduce electron-withdrawing groups (e.g., nitro or carboxyl) to alter absorption/emission spectra. For example, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives show pH-dependent fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
